molecular formula C14H8N4O2 B11055549 3-(4-Hydroxy-3-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile

3-(4-Hydroxy-3-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile

Cat. No.: B11055549
M. Wt: 264.24 g/mol
InChI Key: MVUOCYAYTNRFNV-UHFFFAOYSA-N
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Description

1,2,2-TRICYANO-3-(4-HYDROXY-3-METHOXYPHENYL)CYCLOPROPYL CYANIDE is a complex organic compound characterized by the presence of multiple cyano groups and a hydroxy-methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-TRICYANO-3-(4-HYDROXY-3-METHOXYPHENYL)CYCLOPROPYL CYANIDE typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and further functionalization steps. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,2,2-TRICYANO-3-(4-HYDROXY-3-METHOXYPHENYL)CYCLOPROPYL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

1,2,2-TRICYANO-3-(4-HYDROXY-3-METHOXYPHENYL)CYCLOPROPYL CYANIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials

Mechanism of Action

The mechanism of action of 1,2,2-TRICYANO-3-(4-HYDROXY-3-METHOXYPHENYL)CYCLOPROPYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .

Properties

Molecular Formula

C14H8N4O2

Molecular Weight

264.24 g/mol

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C14H8N4O2/c1-20-11-4-9(2-3-10(11)19)12-13(5-15,6-16)14(12,7-17)8-18/h2-4,12,19H,1H3

InChI Key

MVUOCYAYTNRFNV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C2(C#N)C#N)(C#N)C#N)O

Origin of Product

United States

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